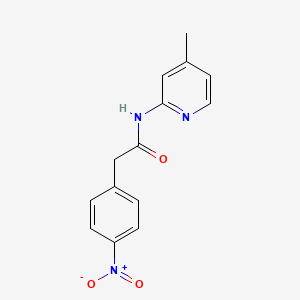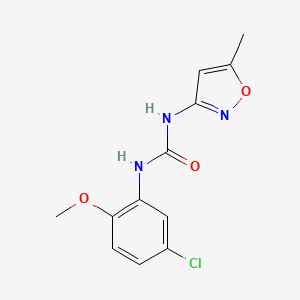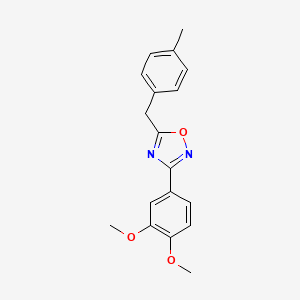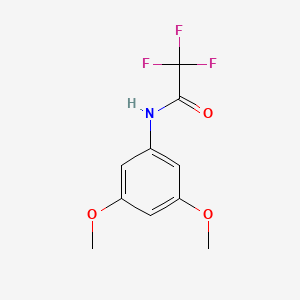
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile, also known as DMAPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPF is a member of the acrylonitrile family and is a versatile compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are involved in various cellular processes, including cell division. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile is a versatile compound that can be synthesized using various methods, making it readily available for scientific research. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has also been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has some limitations for lab experiments, including its low solubility in water and its potential toxicity, which requires careful handling.
Zukünftige Richtungen
There are several future directions for the research on 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile. One direction is to explore the potential applications of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile in combination with other anticancer drugs for the treatment of various cancer types. Another direction is to investigate the potential applications of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile and to identify potential targets for its therapeutic applications.
Synthesemethoden
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, the Heck reaction, and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction is the most commonly used method for synthesizing 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile. This method involves the reaction between 2-fluorobenzaldehyde and 2-nitro-4,5-dimethoxybenzaldehyde in the presence of a base such as piperidine and a solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In organic synthesis, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been used as a versatile building block for the synthesis of various compounds. In materials science, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-23-16-8-13(15(20(21)22)9-17(16)24-2)12(10-19)7-11-5-3-4-6-14(11)18/h3-9H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJPNMFXDCSPCY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=CC2=CC=CC=C2F)C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C(=C/C2=CC=CC=C2F)/C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)

![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)


![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
